
N-methyl-N-(2-phenoxyethyl)-1,8-naphthyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-phenoxyethyl)-1,8-naphthyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MNA-715 and is synthesized through a specific chemical process. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
MNA-715 has shown potential in various scientific research applications. It has been investigated for its potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, MNA-715 has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. It has also been investigated for its potential as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of MNA-715 is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes or proteins involved in various cellular processes. For example, studies have suggested that MNA-715 may inhibit the activity of certain kinases, which are enzymes involved in the regulation of cellular signaling pathways. Additionally, studies have suggested that MNA-715 may inhibit the activity of certain transcription factors, which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MNA-715 has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that MNA-715 can induce apoptosis, which is a process of programmed cell death. Additionally, studies have demonstrated that MNA-715 can inhibit the migration and invasion of cancer cells. Furthermore, studies have demonstrated that MNA-715 can reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNA-715 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MNA-715 has demonstrated activity against a variety of cell types and has shown potential in various scientific research applications. However, one limitation is that the mechanism of action of MNA-715 is not fully understood, which can make it challenging to design experiments to investigate its activity. Additionally, MNA-715 has not been extensively studied in vivo, which can limit its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on MNA-715. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic uses. Additionally, further studies are needed to investigate its activity in vivo, which could provide important information on its potential for clinical applications. Furthermore, studies could investigate the potential of MNA-715 in combination with other drugs or therapies, which could enhance its activity and improve its efficacy. Finally, studies could investigate the potential of MNA-715 in other scientific research applications, such as neuroscience or immunology.
Métodos De Síntesis
The synthesis of MNA-715 involves a series of chemical reactions. The starting materials include 2-bromo-1,8-naphthyridine and 2-phenoxyethylamine. The reaction between these two compounds produces 2-(2-phenoxyethylamino)-1,8-naphthyridine. This intermediate is then reacted with methyl isocyanate to yield MNA-715. The overall process is a multi-step sequence that requires careful control of reaction conditions and purification steps.
Propiedades
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-1,8-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(12-13-23-15-7-3-2-4-8-15)18(22)16-10-9-14-6-5-11-19-17(14)20-16/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWUXZHMIYPEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=NC3=C(C=CC=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

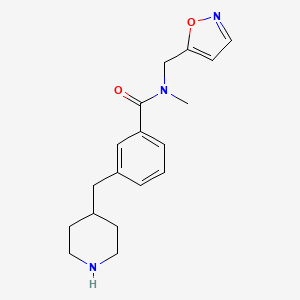
![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
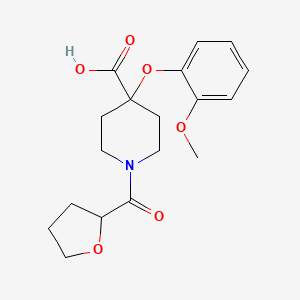
![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)
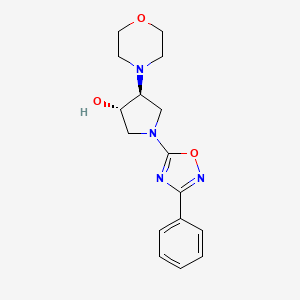
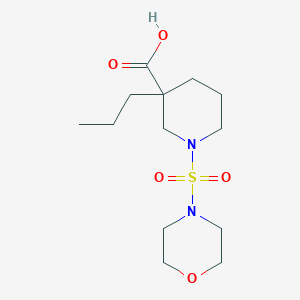
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)
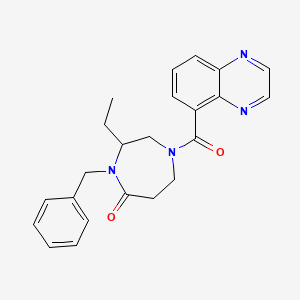

![N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
![ethyl 2-benzylidene-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433903.png)